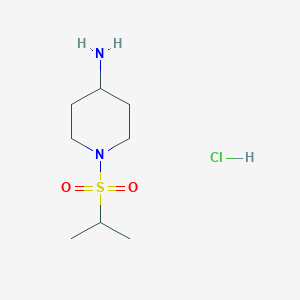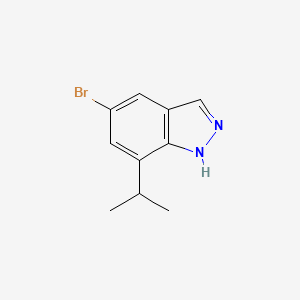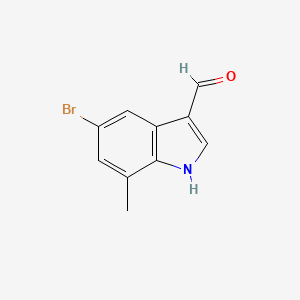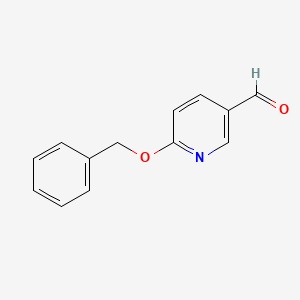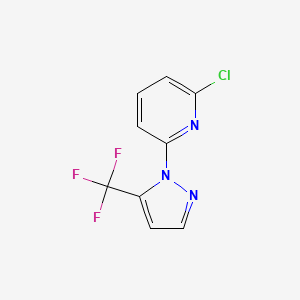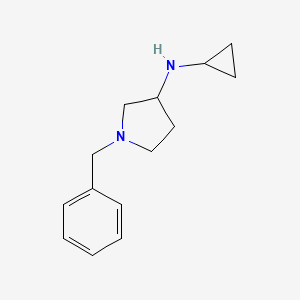
7-(Bromomethyl)-1-chloroisoquinoline
Overview
Description
The compound "7-(Bromomethyl)-1-chloroisoquinoline" is a brominated and chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is structurally related to various quinoline derivatives that have been studied for their potential pharmacological properties, including antiplasmodial, antinociceptive, anti-inflammatory, and anticonvulsant activities . The presence of halogen substituents on the quinoline ring can significantly affect the biological activity and physical properties of these compounds.
Synthesis Analysis
The synthesis of halogenated quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was synthesized through a multi-step process starting from p-toluidine, which involved lithiation, formylation, reductive amination, and bromination . These methods highlight the complexity and versatility of synthetic approaches to halogenated quinolines.
Molecular Structure Analysis
The molecular structure of halogenated quinolines has been extensively studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, including FTIR and FT-Raman, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline to analyze its fundamental modes and structural parameters . These studies provide valuable insights into the molecular geometry and electronic properties of such compounds, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Halogenated quinolines can undergo a variety of chemical reactions, which are essential for their functionalization and potential applications in medicinal chemistry. The reactivity of these compounds can be influenced by the nature and position of the halogen substituents. For instance, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of various quinoline derivatives . These reactions are critical for the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of halogen atoms can increase the molecular weight and influence the lipophilicity of the compound, which in turn can affect its pharmacokinetic properties . Additionally, vibrational spectroscopic studies provide insights into the bond strengths and molecular stability, as well as the electronic properties such as HOMO-LUMO gaps, which are indicative of the compound's reactivity .
Scientific Research Applications
Biochemical Properties and Pharmaceutical Potential
7-(Bromomethyl)-1-chloroisoquinoline belongs to a broader class of compounds with significant biochemical and pharmaceutical potential. For example, isoquinoline derivatives have been highlighted for their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown over 200 biological activities, suggesting their role as a critical source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Anticancer Applications
Chloroquine and its derivatives, which share structural similarities with 7-(Bromomethyl)-1-chloroisoquinoline, have been repurposed for various non-malarial applications, including cancer therapy. Research on chloroquine-containing compounds reveals their potential in anticancer combination chemotherapy, driven by the ability of these compounds to interfere with cellular signaling pathways that promote cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, the interaction of antitumor antibiotics like streptonigrin, with metal ions and DNA, illustrates the antitumor activity of functionalized isoquinolines by causing DNA strand scission, a mechanism potentially relevant to derivatives like 7-(Bromomethyl)-1-chloroisoquinoline (Harding & Long, 1997).
Immunomodulatory and Anti-inflammatory Activities
The imidazoquinoline family, to which 7-(Bromomethyl)-1-chloroisoquinoline is structurally related, has been recognized for its immunomodulatory and anti-inflammatory properties. Imiquimod, a specific example, demonstrates the potential of these compounds to activate the innate immune response, offering therapeutic options for skin cancer and papillomas through modulation of Toll-like receptors (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).
Mechanism of Action
Target of Action
Bromomethyl-substituted compounds, such as acridines, have been reported to interact with dna . They exhibit both DNA alkylation and intercalation properties , suggesting that DNA could be a potential target for 7-(Bromomethyl)-1-chloroisoquinoline.
Mode of Action
Crosslinking refers to the formation of covalent bonds between DNA strands, preventing them from separating and thereby inhibiting replication and transcription. Intercalation involves the insertion of molecules between the base pairs of the DNA helix, distorting its structure and interfering with replication and transcription processes .
Biochemical Pathways
This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Bromomethyl-substituted compounds like halomon have been reported to demonstrate potent activity against cancer cells , suggesting potential bioavailability.
Result of Action
Based on the properties of similar bromomethyl-substituted compounds, it can be inferred that the compound may cause dna damage, potentially leading to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(bromomethyl)-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSJHPRSSYLKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592575 | |
| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209285-92-7 | |
| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


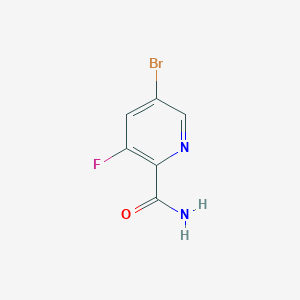
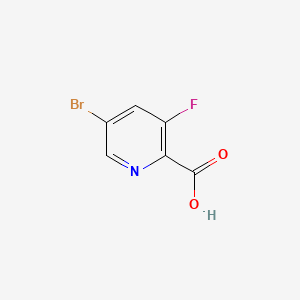
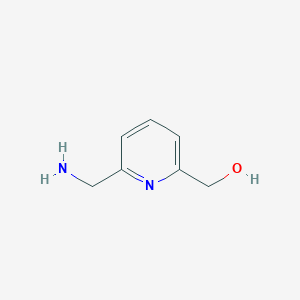
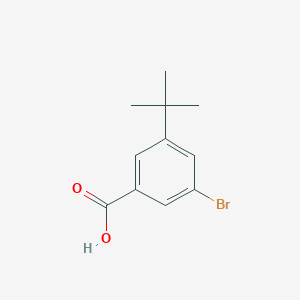
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
